molecular formula C22H22N6 B2591590 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine CAS No. 439096-67-0

7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine

Cat. No. B2591590
CAS RN: 439096-67-0
M. Wt: 370.46
InChI Key: PJFDTGIRHFVUPN-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine is a complex organic compound with the molecular formula C22H22N6 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been the subject of recent research . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . The intermediate adduct R5NHCH(OH)CHIPh (R5 = 4-methyl-2-pyridinyl) was formed by mixing 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in CH2Cl2, characterized by 2D NMR, IR, and high-resolution mass analysis, and converted to I (R = H; R1 = Me; R2 = R3 = H; R4 = Ph) on treatment with saturated aqueous NaHCO3 .

Scientific Research Applications

Synthesis and Derivative Development

Researchers have focused on the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, highlighting the compound's utility as a precursor for developing new chemical entities with potential biological activities. For instance, the synthesis of 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines was achieved by treating 5-aminopyrazole-4-carbonitriles with formamide, leading to compounds with significant antibacterial activity (Rahmouni et al., 2014).

Biological Activities and Potential Therapeutic Applications

  • Anticancer Properties

    Novel selenylated imidazo[1,2-a]pyridines were synthesized and showed promising activity against breast cancer cells, indicating the compound's potential as a prototype for antiproliferative agents (Almeida et al., 2018).

  • Antimicrobial Agents

    The development of new antimicrobial agents based on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives demonstrated efficient inhibition of growth for various bacterial strains, including Staphylococcus aureus, suggesting the compound's utility in combating bacterial infections (Al‐Tel & Al‐Qawasmeh, 2010).

  • Anti-Inflammatory and Analgesic Activities

    Synthesized pyrimidine derivatives, including those derived from 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine, were screened for anti-inflammatory and analgesic activities, demonstrating comparable or superior effectiveness to standard drugs in some cases (Sondhi et al., 2007).

properties

IUPAC Name

7-methyl-2-phenyl-5-(4-pyridin-2-ylpiperazin-1-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-17-15-21(27-13-11-26(12-14-27)20-9-5-6-10-23-20)28-16-19(25-22(28)24-17)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFDTGIRHFVUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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